1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL
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Overview
Description
1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzaldehyde and a suitable amine.
Reaction Conditions: The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to reduce the intermediate imine to the desired amine.
Industrial Production: Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Scientific Research Applications
1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL can be compared with similar compounds such as:
Aminomethyl propanol: Both compounds contain an amino group and a hydroxyl group, but differ in their aromatic substitution patterns.
1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL: This compound has a similar structure but with different positions of the fluorine and methyl groups on the aromatic ring.
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3 |
InChI Key |
GHBOXTGMSHFFIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(C)O)N |
Origin of Product |
United States |
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